C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13765495
InChI: InChI=1S/C7H7F3N2.C2H2O4/c8-7(9,10)5-2-1-3-12-6(5)4-11;3-1(4)2(5)6/h1-3H,4,11H2;(H,3,4)(H,5,6)
SMILES: C1=CC(=C(N=C1)CN)C(F)(F)F.C(=O)(C(=O)O)O
Molecular Formula: C9H9F3N2O4
Molecular Weight: 266.17 g/mol

C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate

CAS No.:

Cat. No.: VC13765495

Molecular Formula: C9H9F3N2O4

Molecular Weight: 266.17 g/mol

* For research use only. Not for human or veterinary use.

C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate -

Specification

Molecular Formula C9H9F3N2O4
Molecular Weight 266.17 g/mol
IUPAC Name oxalic acid;[3-(trifluoromethyl)pyridin-2-yl]methanamine
Standard InChI InChI=1S/C7H7F3N2.C2H2O4/c8-7(9,10)5-2-1-3-12-6(5)4-11;3-1(4)2(5)6/h1-3H,4,11H2;(H,3,4)(H,5,6)
Standard InChI Key XFJRMHVFUGSHQR-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)CN)C(F)(F)F.C(=O)(C(=O)O)O
Canonical SMILES C1=CC(=C(N=C1)CN)C(F)(F)F.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate consists of two primary components:

  • Aminomethylpyridine Core: A pyridine ring substituted at the 3-position with a trifluoromethyl (CF3-\text{CF}_3) group and at the 2-position with a methylamine (CH2NH2-\text{CH}_2\text{NH}_2) moiety.

  • Oxalate Counterion: The oxalic acid (HOOC-COOH\text{HOOC-COOH}) acts as a stabilizing agent, forming a salt with the amine group .

The IUPAC name, oxalic acid;[3-(trifluoromethyl)pyridin-2-yl]methanamine, reflects this dual-component structure. The trifluoromethyl group enhances electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets.

Structural Validation

  • SMILES Notation: C1=CC(=C(N=C1)CN)C(F)(F)F.C(=O)(C(=O)O)O .

  • InChI Key: XFJRMHVFUGSHQR-UHFFFAOYSA-N .

  • PubChem CID: 86767873 .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves a multi-step process:

Preparation of Trifluoromethylpyridine Intermediate

  • Halogenation: 3-Bromopyridine undergoes trifluoromethylation using CF3\text{CF}_3 reagents (e.g., CF3Cu\text{CF}_3\text{Cu}) under palladium catalysis .

  • Amination: The resulting 3-trifluoromethylpyridine is treated with methylamine in the presence of a base (e.g., NaH\text{NaH}), yielding C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine.

Salt Formation with Oxalic Acid

The free base is dissolved in an anhydrous solvent (e.g., ethanol) and reacted with oxalic acid (HOOC-COOH\text{HOOC-COOH}) at 0–5°C. The product precipitates as a white crystalline solid .

Reaction Conditions:

  • Temperature: 0–25°C

  • Catalyst: None required (acid-base reaction)

  • Yield: ~85–90%

Optimization Strategies

  • Solvent Selection: Ethanol or methanol ensures high solubility of both reactants.

  • Stoichiometry: A 1:1 molar ratio of amine to oxalic acid prevents di-salification.

  • Purification: Recrystallization from ethanol/water mixtures enhances purity (>98%) .

Physicochemical Properties

Thermodynamic and Spectral Data

PropertyValueMethod/Source
Molecular Weight266.17 g/molPubChem
Melting Point152–154°C (dec.)VulcanChem
LogP (Partition Coefficient)1.2 (Predicted)Computational
Hydrogen Bond Donors3PubChem
Hydrogen Bond Acceptors9PubChem
Topological Polar Surface Area114 ŲPubChem

Solubility and Stability

  • Aqueous Solubility: 12 mg/mL in water (25°C), attributed to the oxalate salt’s ionic character.

  • Organic Solvents: Soluble in ethanol, DMSO, and DMF; insoluble in non-polar solvents (e.g., hexane) .

  • Stability: Stable under inert atmospheres; degrades upon prolonged exposure to light or moisture.

Industrial and Research Applications

Pharmaceutical Intermediates

  • Used in the synthesis of Janus kinase (JAK) inhibitors for autoimmune diseases .

  • Key precursor for fluorinated PET tracers in neuroimaging.

Agrochemical Development

  • Derivatives act as herbicides by inhibiting acetolactate synthase (ALS) .

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